Clobetasol propionate is a highly potent corticosteroid that has been widely used in dermatology for its anti-inflammatory, immunosuppressive, and antiproliferative effects. Despite its effectiveness, the use of clobetasol propionate can be limited by its potential side effects, particularly when used over a large surface area or for an extended period. To mitigate these risks, novel formulations and compounds with similar therapeutic effects but improved safety profiles are being explored.
Clobetasol propionate works by activating glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory pathways. This results in decreased synthesis of inflammatory mediators and inhibition of immune cell activation. However, the papers provided focus on a different compound, cortexolone 17α-propionate (clascoterone), which is an androgen receptor antagonist. Clascoterone inhibits the androgen receptor-regulated transcription in dermal papilla cells and sebocytes, which are implicated in conditions like androgenetic alopecia (AGA) and acne, respectively. By competing with dihydrotestosterone (DHT) for androgen receptor binding, clascoterone can reduce the expression of genes that contribute to AGA and inhibit the production of lipids and inflammatory cytokines in sebocytes, which are key factors in the development of acne1 3.
In dermatology, clascoterone has shown promise as a topical treatment for AGA and acne. For AGA, clascoterone's ability to inhibit AR-mediated transcription could make it a valuable treatment option for those with a genetic predisposition to this type of hair loss1. In the case of acne, clascoterone's antagonistic action on the androgen receptor in sebocytes helps to reduce the production of lipids and inflammatory cytokines, addressing the hormonal aspect of acne pathogenesis3.
Although the provided papers do not directly discuss clobetasol propionate in oral medicine, they do mention a new delivery system for clobetasol-17-propionate in the form of lipid-loaded microspheres for the treatment of atrophic/erosive oral lichen planus (OLP). This formulation aims to improve the efficacy of clobetasol propionate while minimizing systemic side effects and reducing the potential for prolonged contact with the oral mucosa, which should be avoided2.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9